

The Pivotal Role of Carlactone in Regulating Shoot Branching: A Technical Guide

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Abstract

Carlactone, a key intermediate in the biosynthesis of strigolactones (SLs), plays a crucial role in the intricate signaling network that governs plant architecture, particularly shoot branching. This technical guide provides an in-depth exploration of **carlactone**'s synthesis, its downstream conversion to bioactive strigolactones, and its ultimate impact on axillary bud outgrowth. We delve into the molecular mechanisms of **carlactone** perception and signal transduction, detailing the key protein players and their interactions. Furthermore, this guide presents quantitative data on the effects of **carlactone** on shoot branching, outlines detailed experimental protocols for its study, and provides visual representations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction

Shoot branching, a fundamental determinant of plant architecture, is tightly regulated by a complex interplay of hormonal signals. Among these, strigolactones have emerged as a critical class of phytohormones that act as negative regulators of axillary bud outgrowth. The discovery of **carlactone** as the immediate biosynthetic precursor to canonical strigolactones has been a significant breakthrough in understanding this hormonal pathway.^{[1][2]} **Carlactone** itself exhibits biological activity and is synthesized from β -carotene through a series of enzymatic steps in the plastid.^{[3][4]} It is then exported to the cytoplasm for further modification into

various bioactive strigolactone forms.[5] This guide will elucidate the multifaceted role of **carlactone** and its derivatives in the control of shoot branching, providing a technical resource for its study and potential manipulation in agricultural and biotechnological applications.

Carlactone Biosynthesis and Metabolism

The biosynthesis of **carlactone** is a conserved pathway in higher plants, originating from all-trans- β -carotene. This process involves three key enzymes primarily located in the plastids.[3][4]

- **Isomerization:** The pathway is initiated by the enzyme β -carotene isomerase, encoded by the DWARF27 (D27) gene, which converts all-trans- β -carotene to 9-cis- β -carotene.[4]
- **Cleavage:** Subsequently, two carotenoid cleavage dioxygenases (CCDs) act in sequence. CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7), also known as MORE AXILLARY GROWTH 3 (MAX3) in Arabidopsis, cleaves 9-cis- β -carotene.[6]
- **Cyclization and Rearrangement:** The final step in **carlactone** synthesis is catalyzed by CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8), or MAX4 in Arabidopsis, which converts the product of the CCD7 reaction into **carlactone**. [6]

Following its synthesis in the plastid, **carlactone** is transported to the cytoplasm, where it serves as a substrate for further diversification. The cytochrome P450 monooxygenase MAX1 (CYP711A1) and its homologs are responsible for converting **carlactone** into a variety of strigolactones.[7][8] For instance, in Arabidopsis, MAX1 converts **carlactone** to carlactonoic acid.[7][8] This diversification of **carlactone** leads to a suite of strigolactone molecules with potentially distinct biological activities and specificities.

Molecular Mechanism of Carlactone-Mediated Shoot Branching Inhibition

The inhibitory effect of **carlactone** and its derivatives on shoot branching is mediated by a well-defined signaling pathway. This pathway involves perception of the hormone by a receptor complex, leading to the degradation of transcriptional repressors and subsequent changes in gene expression that suppress bud outgrowth.

The core components of the strigolactone signaling pathway include:

- D14 (DWARF14): An α/β -hydrolase protein that functions as the primary receptor for strigolactones.[9]
- MAX2 (MORE AXILLARY GROWTH 2): An F-box protein that is a component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.
- SMXLs (SUPPRESSOR OF MAX2 1-LIKE): A family of transcriptional co-repressors that are the downstream targets of the SCFMAX2 complex. In Arabidopsis, SMXL6, SMXL7, and SMXL8 are the primary repressors of shoot branching.

The signaling cascade is initiated when a strigolactone molecule, derived from **carlactone**, binds to the D14 receptor. This binding event induces a conformational change in D14, promoting its interaction with MAX2. The resulting D14-MAX2 complex then recruits the SMXL repressor proteins. This recruitment targets the SMXLs for polyubiquitination by the SCFMAX2 E3 ligase and subsequent degradation by the 26S proteasome. The degradation of the SMXL repressors relieves the suppression of downstream target genes, ultimately leading to the inhibition of axillary bud growth.

Quantitative Data on Carlactone's Impact on Shoot Branching

The application of **carlactone** has been shown to effectively rescue the excessive branching phenotype of various strigolactone-deficient mutants. The following table summarizes quantitative data from key studies, demonstrating the inhibitory effect of **carlactone** on shoot branching in rice (*Oryza sativa*).

Plant Species	Genotype	Treatment	Tiller/Branch Number (Mean ± SD)	Reference
Rice	d27 mutant	Control (no treatment)	5.3 ± 0.6	[9]
Rice	d27 mutant	3 µM Carlactone (daily for 2 weeks)	3.0 ± 0.5	[9]
Rice	htd-1 (ccd7)	Control (no treatment)	6.0 ± 0.8	[9]
Rice	htd-1 (ccd7)	3 µM Carlactone (daily for 2 weeks)	2.3 ± 0.5	[9]
Rice	d10 (ccd8)	Control (no treatment)	5.7 ± 0.7	[9]
Rice	d10 (ccd8)	3 µM Carlactone (daily for 2 weeks)	1.3 ± 0.4	[9]
Rice	Wild Type	Control (no treatment)	2.0 ± 0.4	[9]
Rice	Wild Type	3 µM Carlactone (daily for 2 weeks)	2.0 ± 0.5	[9]
Rice	d3 (max2)	Control (no treatment)	4.5 ± 0.5	[9]
Rice	d3 (max2)	3 µM Carlactone (daily for 2 weeks)	4.5 ± 0.6	[9]

Experimental Protocols

Rescue of High-Tillering Rice Mutants with Carlactone via Hydroponics

This protocol details the methodology for rescuing the excessive tillering phenotype of strigolactone-deficient rice mutants using **carlactone** in a hydroponic system.

Materials:

- Seeds of wild-type and strigolactone-deficient rice mutants (e.g., d10-1).
- Hydroponic culture solution (e.g., half-strength Hoagland solution).
- **Carlactone** stock solution (e.g., 1 mM in acetone).
- Growth chamber with controlled light and temperature conditions.
- Culture vessels (e.g., 50 mL tubes or larger containers).

Procedure:

- Seed Sterilization and Germination:
 - Surface sterilize rice seeds with 70% ethanol for 1 minute, followed by 2.5% sodium hypochlorite for 30 minutes.
 - Rinse the seeds thoroughly with sterile distilled water.
 - Germinate the seeds on sterile, moist filter paper in the dark at 28-30°C for 2-3 days.
- Transfer to Hydroponic Culture:
 - Transfer the germinated seedlings to a hydroponic culture system containing half-strength Hoagland solution.
 - Grow the seedlings in a growth chamber under a 14-hour light/10-hour dark photoperiod at 28°C.
- **Carlactone** Treatment:

- After 7-10 days of growth in the hydroponic system, add **carlactone** to the culture medium to a final concentration of 1 μM .^[1] For the control group, add an equivalent amount of the solvent (e.g., acetone).
- Replenish the hydroponic solution with fresh medium containing the appropriate treatment every 3-4 days.
- Phenotypic Analysis:
 - Continue the treatment for a specified period, for example, 28 days.
 - At the end of the treatment period, count the number of tillers per plant.
 - Measure other relevant parameters such as plant height and shoot dry weight.
 - Statistically analyze the data to determine the significance of the **carlactone** treatment.

Quantification of Shoot Branching in *Arabidopsis thaliana*

This protocol describes a common method for quantifying shoot branching in *Arabidopsis*, which can be adapted for studying the effects of **carlactone**.

Materials:

- *Arabidopsis thaliana* seeds (wild-type and relevant mutants, e.g., max mutants).
- Soil or a suitable growth medium.
- Growth chambers or greenhouse with controlled environmental conditions.
- Calipers or a ruler for measurements.

Procedure:

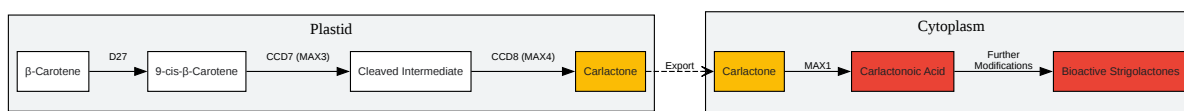
- Plant Growth:
 - Sow seeds on the surface of moist soil in pots.

- Stratify the seeds at 4°C for 2-4 days to promote uniform germination.
- Transfer the pots to a growth chamber with a long-day photoperiod (e.g., 16 hours light/8 hours dark) at approximately 22°C.
- Phenotypic Measurement:
 - Grow the plants until the primary inflorescence has bolted and the first flowers have opened.
 - Identify and count the number of primary rosette branches and cauline branches that are longer than a predefined length (e.g., 1 cm) to exclude very small, undeveloped buds.
 - Measure the length of the main inflorescence stem.
 - For more detailed analysis, the number of secondary branches can also be counted.
- Data Analysis:
 - Calculate the average number of branches per plant for each genotype and treatment group.
 - Perform statistical tests (e.g., t-test or ANOVA) to compare the branching phenotypes between different groups.

Visualizing the Core Mechanisms

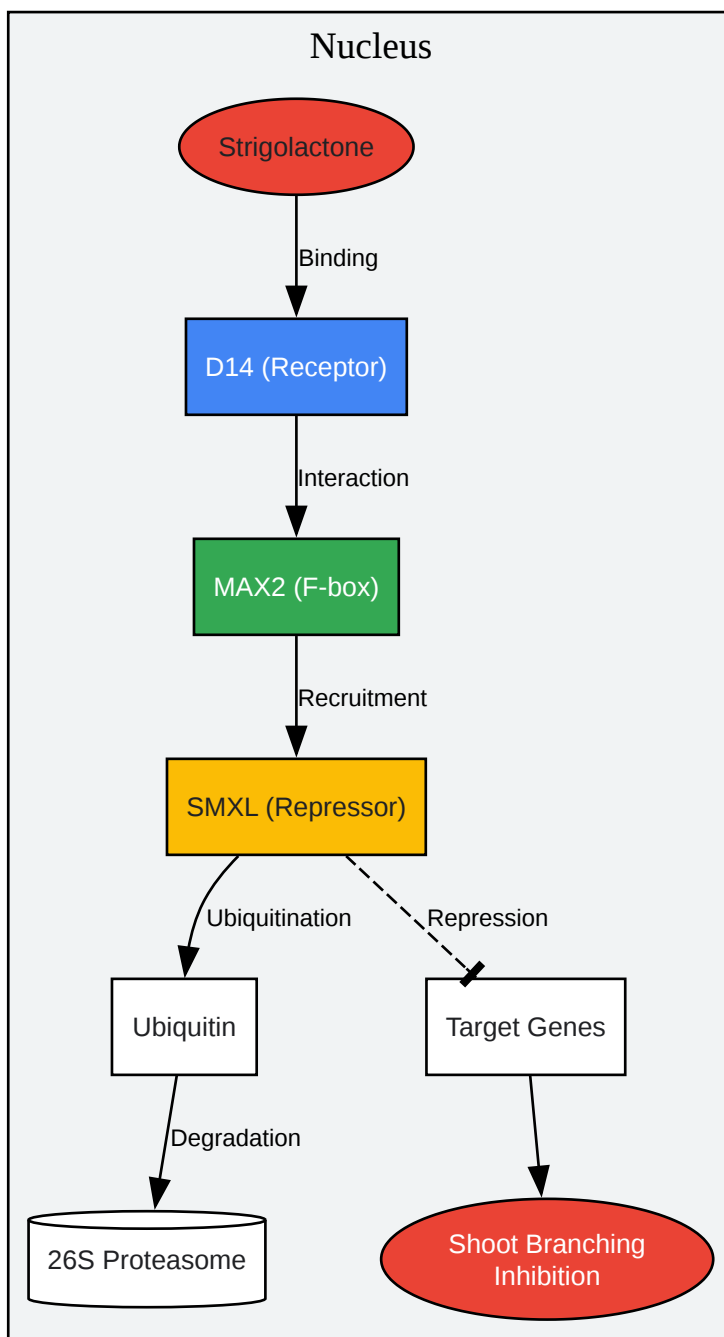
Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving **carlactone** and its derivatives.



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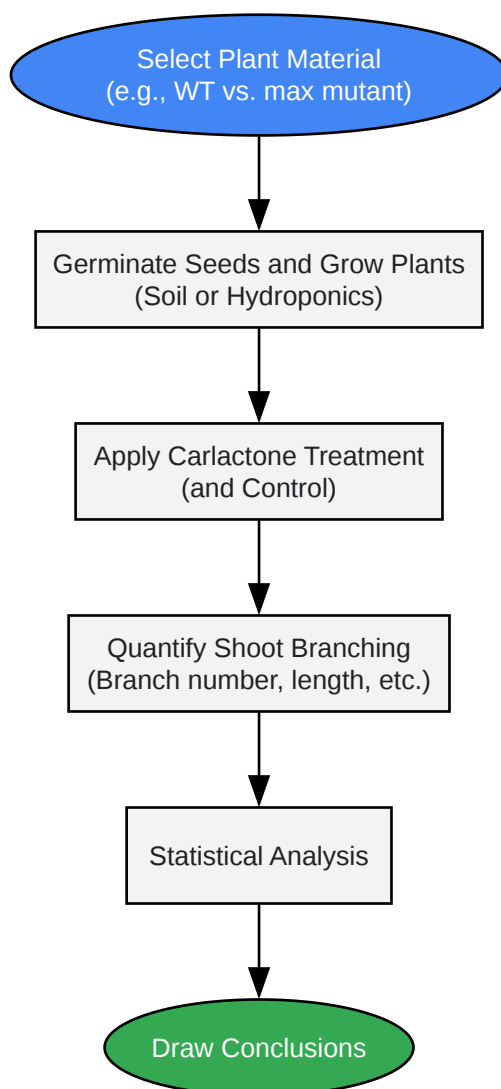
Caption: **Carlactone** Biosynthesis Pathway.

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Caption: Strigolactone Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effect of **carlactone** on shoot branching.



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Caption: Experimental Workflow for **Carlactone** Bioassay.

Conclusion

Carlactone stands as a central molecule in the regulation of shoot branching, acting as both a key biosynthetic intermediate and a signaling molecule in its own right. Understanding its synthesis, metabolism, and mode of action is paramount for researchers seeking to unravel the

complexities of plant development and for professionals aiming to develop novel strategies for crop improvement. The quantitative data, detailed protocols, and visual diagrams provided in this guide offer a comprehensive resource to facilitate further investigation into the fascinating world of **carlactone** and its profound impact on plant architecture. The continued exploration of the **carlactone** pathway holds significant promise for the development of innovative solutions to enhance agricultural productivity and sustainability.

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